molecular formula C7H10O2 B13587392 Isopropenylcyclopropanecarboxylic

Isopropenylcyclopropanecarboxylic

Cat. No.: B13587392
M. Wt: 126.15 g/mol
InChI Key: LNZZXFLLDKRNNN-UHFFFAOYSA-N
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Description

Isopropenylcyclopropanecarboxylic acid is a unique organic compound characterized by a cyclopropane ring substituted with an isopropenyl group and a carboxylic acid group. This compound is notable for its strained ring structure, which imparts significant reactivity and makes it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropenylcyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes. One common method is the reaction of isopropenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound acid may involve the high-temperature copolymerization of ethyl esters of vinyl- or this compound acids with sulfur dioxide. This method allows for the production of functionally substituted unsaturated polysulfones, which are valuable in various applications .

Chemical Reactions Analysis

Types of Reactions: Isopropenylcyclopropanecarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted cyclopropanes, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Isopropenylcyclopropanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of isopropenylcyclopropanecarboxylic acid involves its ability to undergo ring-opening reactions due to the strain in the cyclopropane ring. This strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the functional groups present and the reaction conditions .

Comparison with Similar Compounds

    Cyclopropanecarboxylic acid: A simpler analog without the isopropenyl group.

    Vinylcyclopropanecarboxylic acid: Similar structure but with a vinyl group instead of an isopropenyl group.

    Ethylcyclopropanecarboxylic acid: Contains an ethyl group instead of an isopropenyl group.

Uniqueness: Isopropenylcyclopropanecarboxylic acid is unique due to the presence of the isopropenyl group, which imparts additional reactivity and allows for the formation of more complex derivatives. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-prop-1-en-2-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H10O2/c1-5(2)7(3-4-7)6(8)9/h1,3-4H2,2H3,(H,8,9)

InChI Key

LNZZXFLLDKRNNN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1(CC1)C(=O)O

Origin of Product

United States

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